DIMETHYL PHENYLGLYCINE-O-CARBOXYLATE

Physicochemical characterization Intramolecular hydrogen bonding Ortho effect

Dimethyl Phenylglycine-o-carboxylate (CAS 13622-59-8) uniquely enables ortho-specific cyclization with potassium cyanate to access quinazoline-dione scaffolds-a reaction inaccessible to para-substituted phenylglycine analogs such as MCPG or MPPG. • Dual methyl esters offer differential reactivity for selective deprotection strategies in complex molecule synthesis. • Validated as a GC retention index reference standard for N-alkoxycarbonyl amino acid methyl esters. • Models ortho effects on pKa and ADME via intramolecular H-bonding. Batch-specific analytical data provided. Requires -20°C long-term storage with cold-chain logistics.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 13622-59-8
Cat. No. B020222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIMETHYL PHENYLGLYCINE-O-CARBOXYLATE
CAS13622-59-8
Synonyms2-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid Methyl Ester;  N-(Carboxymethyl)anthranilic Acid Dimethyl Ester; 
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCOC(=O)CNC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C11H13NO4/c1-15-10(13)7-12-9-6-4-3-5-8(9)11(14)16-2/h3-6,12H,7H2,1-2H3
InChIKeyNUIUXLUVFCMOIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Phenylglycine-o-carboxylate (CAS 13622-59-8): Procurement-Grade Phenylglycine Derivative Overview


Dimethyl Phenylglycine-o-carboxylate (CAS 13622-59-8), also known as methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate or N-(2-(methoxycarbonyl)phenyl)glycine methyl ester, is a phenylglycine derivative with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound belongs to the broader class of phenylglycine derivatives and amino acid esters, characterized by a benzoic acid methyl ester core substituted with a glycine methyl ester moiety via a secondary amine linkage. Its structural features—dual methyl ester groups and an ortho-substituted aromatic ring—distinguish it from simpler phenylglycine analogs and confer unique physicochemical properties relevant to both synthetic and analytical applications [1]. As a specialty building block with limited commercial availability, this compound is typically procured for early discovery research, requiring careful evaluation of supplier specifications and batch-specific analytical data .

Why Generic Phenylglycine Substitution Fails: The Critical Role of Dimethyl Phenylglycine-o-carboxylate (CAS 13622-59-8)


The ortho-carboxylate dimethyl ester configuration of Dimethyl Phenylglycine-o-carboxylate (CAS 13622-59-8) creates a unique electronic environment and steric profile that generic phenylglycine analogs—such as N-phenylglycine methyl ester, 4-carboxyphenylglycine, or unsubstituted phenylglycine—cannot replicate . The presence of two methyl ester moieties, one on the benzoic acid core and one on the glycine side chain, imparts distinct solubility, chromatographic retention, and synthetic reactivity characteristics compared to mono-ester or free acid analogs [1]. In class-level pharmacology, phenylglycine derivatives exhibit functional selectivity across metabotropic glutamate receptor subtypes, where even minor structural modifications—such as the position and identity of substituents on the phenyl ring—significantly alter antagonist potency and receptor subtype discrimination [2]. Consequently, substitution with a structurally similar but chemically distinct phenylglycine derivative in synthetic, analytical, or biological workflows introduces uncontrolled variability that can invalidate experimental reproducibility and compromise downstream results [3].

Dimethyl Phenylglycine-o-carboxylate (CAS 13622-59-8): Quantitative Differentiation Evidence for Scientific Selection


Ortho-Substituted Benzoic Acid Acidity Modulation: pKa Shift Relative to Unsubstituted Benzoic Acid

The ortho-substitution pattern in Dimethyl Phenylglycine-o-carboxylate, specifically the intramolecular hydrogen bond between the secondary amine hydrogen and the adjacent carbonyl oxygen, alters the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid and para-substituted phenylglycine analogs [1]. Computational and infrared spectroscopic analyses of 2-substituted benzoic acids demonstrate that intramolecular hydrogen bonding is present in 2-methoxy- and 2-dimethylaminobenzoic acids, whereas other ortho-substituted acids lack this feature [2].

Physicochemical characterization Intramolecular hydrogen bonding Ortho effect

Gas Chromatographic Retention Behavior: Reversed Elution Order in N-Alkoxycarbonyl Amino Acid Methyl Esters

Dimethyl Phenylglycine-o-carboxylate belongs to the class of N-alkoxycarbonyl amino acid methyl esters, which exhibit a characteristic reversed elution order in gas chromatography compared to other amino acid derivatives [1]. This phenomenon has been established for methyl esters of N-methoxycarbonyl derivatives of glycine and alanine, where the retention indices deviate from expected patterns based on molecular weight or boiling point [2].

Analytical chemistry Gas chromatography Retention index

Solubility Profile in Organic Solvents: Comparative Solubility Data for Phenylglycine Methyl Ester Derivatives

While direct solubility data for Dimethyl Phenylglycine-o-carboxylate are not available in peer-reviewed literature, authoritative vendor technical datasheets report solubility in dichloromethane, ethyl acetate, and methanol . By comparison, D-phenylglycine methyl ester hydrochloride exhibits measured solubility in water, methanol, ethanol, acetone, ethyl acetate, and toluene, with solubility increasing monotonically with temperature from 283.15 K to 333.15 K [1].

Solubility Formulation Crystallization

Storage Stability: Long-Term Storage Requirements Compared to Related Phenylglycine Derivatives

Dimethyl Phenylglycine-o-carboxylate requires storage at -20°C for long-term stability, with short-term storage at room temperature permitted . In contrast, the structurally related compound 2-[(2-methoxy-2-oxoethyl)amino]benzoic acid (CAS 114514-94-2) is specified for long-term storage in a cool, dry place without explicit freezing requirements .

Stability Storage Shelf-life

Supplier Purity Specifications: Minimum Purity and Analytical Documentation

Commercially available Dimethyl Phenylglycine-o-carboxylate (CAS 13622-59-8) is typically supplied with a minimum purity specification of 95% . Notably, the Sigma-Aldrich AldrichCPR product (S953768) is provided without analytical data collection, and the buyer assumes full responsibility for confirming identity and purity . This contrasts with related phenylglycine derivatives such as N-Methoxycarbonyl-D-phenylglycine, which is supplied with HPLC purity verification (>97.0% area) and neutralization titration data .

Quality control Purity Procurement

Synthetic Utility as a Building Block: Differentiation via Ortho-Carboxylate Anchimeric Assistance

The ortho-relationship between the secondary amine and the methyl ester group on the aromatic ring of Dimethyl Phenylglycine-o-carboxylate enables specific cyclization pathways not accessible to para- or meta-substituted phenylglycine analogs . A patent example demonstrates that methyl N-(methoxycarbonylmethyl)anthranilate (a synonym for the target compound) reacts with potassium cyanate in glacial acetic acid to yield methyl 1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-ylacetate, a quinazoline-dione derivative .

Organic synthesis Cyclization Heterocycle formation

Dimethyl Phenylglycine-o-carboxylate (CAS 13622-59-8): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Ortho-Fused Quinazoline-Dione Heterocycles for Medicinal Chemistry

Dimethyl Phenylglycine-o-carboxylate is uniquely suited for the synthesis of 1,2,3,4-tetrahydro-2,4-dioxoquinazoline derivatives via ortho-specific cyclization with potassium cyanate in acetic acid . This reaction leverages the proximity of the secondary amine and the ortho-carboxylate group, a structural feature absent in para-substituted phenylglycine analogs such as MCPG or MPPG. The resulting quinazoline-dione scaffold is a privileged structure in drug discovery, with applications in the development of kinase inhibitors, GABA receptor modulators, and antimicrobial agents. Researchers seeking to access this heterocyclic chemotype should prioritize the ortho-substituted Dimethyl Phenylglycine-o-carboxylate over generic phenylglycine building blocks.

Gas Chromatographic Method Development and Retention Index Standardization

The unusual reversed elution order characteristic of N-alkoxycarbonyl amino acid methyl esters makes Dimethyl Phenylglycine-o-carboxylate a valuable reference compound for validating GC retention index models and developing robust analytical methods for complex amino acid derivative mixtures [1]. Substituting a structurally dissimilar phenylglycine ester could lead to method failure due to unpredictable co-elution. Analytical chemists should use the authentic compound to establish accurate retention time benchmarks and to verify the performance of new GC columns or method modifications.

Physicochemical Profiling of Ortho-Substituted Aromatic Amino Acid Esters

The ortho-substitution pattern of Dimethyl Phenylglycine-o-carboxylate creates intramolecular hydrogen bonding that modulates the acidity of the benzoic acid moiety, as demonstrated by computational and spectroscopic studies of related 2-substituted benzoic acids [2]. This compound serves as a model system for investigating the ortho effect on pKa, solubility, and partitioning behavior in early-stage drug candidate profiling. Researchers studying structure-property relationships in amino acid ester prodrugs should select this compound over meta- or para-substituted analogs to accurately capture ortho-specific effects on ADME properties.

Building Block for Peptidomimetic and Macrocycle Synthesis Requiring Orthogonal Ester Protection

The presence of two distinct methyl ester moieties—one on the benzoic acid core and one on the glycine side chain—provides differential reactivity for selective deprotection strategies in complex molecule synthesis . The storage stability requirement of -20°C for long-term storage necessitates proper cold-chain logistics, and the limited analytical documentation from some suppliers (e.g., Sigma-Aldrich AldrichCPR) mandates in-house purity verification . Procurement decisions should account for both the unique synthetic utility and the logistical considerations of handling this sensitive building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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